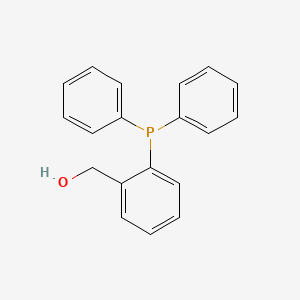

(2-Diphenylphosphanyl-phenyl)-methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

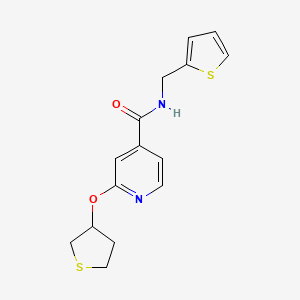

“(2-Diphenylphosphanyl-phenyl)-methanol” is a chemical compound with the molecular formula C19H18NP . It is also known as (2-(Diphenylphosphino)phenyl)methanamine . It is a solid substance and is stored in a dark place under an inert atmosphere at 2-8°C .

Physical and Chemical Properties Analysis

“this compound” is a solid substance . It is stored in a dark place under an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Staudinger Peptide Ligation

(2-(diphenylphosphanyl)phenyl)methanol is employed as a C-terminus activator in Staudinger Peptide Ligation, facilitating the formation of peptides through a 7-membered transition state. This method shows high efficiency, yielding di-, tetra-, and pentapeptides with 78-95% success rates. It's particularly effective for simple and sterically-hindered amino acid junctions, demonstrating its versatility in peptide synthesis (Bajaj et al., 2020).

Synthesis of Trityl Functionalized Polystyrene Resin

An improved synthesis method using (4-ethenylphenyl)diphenyl methanol leads to the creation of trityl functionalized polystyrene resin with a flexible tetrahydrofuran cross-linker. This is a critical advancement for solid-phase organic synthesis, showcasing the chemical's application in creating specialized materials for organic chemistry (Manzotti et al., 2000).

Coordination Properties in Ruthenium Complexes

(2-Diphenylphosphanyl-phenyl)-methanol shows significant coordination properties when interacting with ruthenium(II). This interaction leads to the formation of ortho- and meta-substituted complexes, contributing to an understanding of the reactivity and potential applications of these complexes in organometallic chemistry. The benzylic alcohol functionality in these complexes demonstrates a unique lack of reactivity towards various electrophiles, providing insights into their chemical behavior (Therrien et al., 1998).

Safety and Hazards

Propiedades

IUPAC Name |

(2-diphenylphosphanylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17OP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLPGPHZZJCYLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-Thienylmethyl)amino]methyl}benzenol hydrachloride](/img/structure/B2979696.png)

![4-benzoyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2979699.png)

![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2979702.png)

![[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B2979713.png)

![Tert-butyl 3-[(prop-2-enoylamino)methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2979715.png)